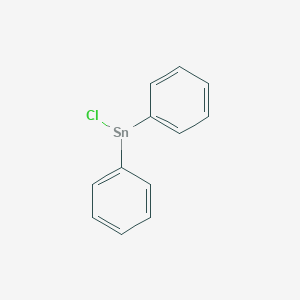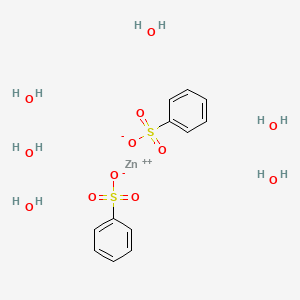
zinc;benzenesulfonate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc benzenesulfonate hexahydrate is a coordination compound consisting of zinc ions, benzenesulfonate anions, and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc benzenesulfonate hexahydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with benzenesulfonic acid in the presence of water. The reaction typically involves dissolving zinc oxide or zinc carbonate in benzenesulfonic acid solution, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, the production of zinc benzenesulfonate hexahydrate may involve large-scale reactions using zinc salts and benzenesulfonic acid. The process includes controlled crystallization and purification steps to ensure the desired product quality and yield.
Types of Reactions:
Oxidation: Zinc benzenesulfonate hexahydrate can undergo oxidation reactions, where the zinc ion may be oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the zinc ion is reduced to lower oxidation states.
Substitution: Benzenesulfonate anions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium iodide.
Major Products Formed:
Oxidation: Formation of zinc oxide or zinc sulfate.
Reduction: Formation of elemental zinc.
Substitution: Formation of zinc chloride or zinc iodide.
Applications De Recherche Scientifique
Zinc benzenesulfonate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc compounds.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of zinc benzenesulfonate hexahydrate involves the interaction of zinc ions with biological molecules. Zinc ions can act as cofactors for various enzymes, facilitating catalytic reactions. The benzenesulfonate anion may also play a role in stabilizing the compound and enhancing its solubility in aqueous solutions.
Molecular Targets and Pathways:
Enzymes: Zinc ions can bind to the active sites of enzymes, enhancing their catalytic activity.
Cell Membranes: Zinc ions can interact with cell membranes, affecting their permeability and stability.
Signal Transduction Pathways: Zinc ions can modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Zinc Sulfate: Commonly used in agriculture and medicine, known for its high solubility in water.
Zinc Chloride: Used in textile processing, metallurgical fluxes, and as a dehydrating agent.
Zinc Acetate: Used in dietary supplements, pharmaceuticals, and as a catalyst in chemical reactions.
Uniqueness: Zinc benzenesulfonate hexahydrate is unique due to the presence of the benzenesulfonate anion, which imparts specific chemical properties and potential applications not found in other zinc compounds. The hexahydrate form also provides enhanced solubility and stability in aqueous solutions.
Propriétés
Numéro CAS |
20199-75-1 |
|---|---|
Formule moléculaire |
C12H22O12S2Zn |
Poids moléculaire |
487.8 g/mol |
Nom IUPAC |
zinc;benzenesulfonate;hexahydrate |
InChI |
InChI=1S/2C6H6O3S.6H2O.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);6*1H2;/q;;;;;;;;+2/p-2 |
Clé InChI |
KILCXFRSYQXFPK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Zn+2] |
Numéros CAS associés |
98-11-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




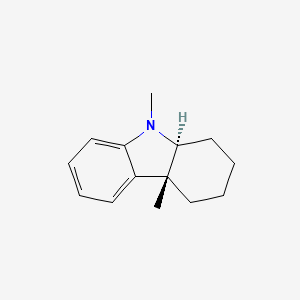
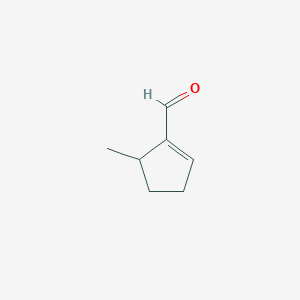



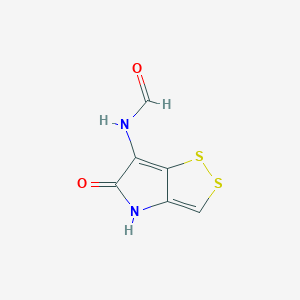

![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
